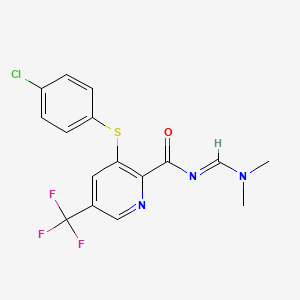methanol CAS No. 338413-73-3](/img/structure/B3035762.png)
[4-(4-bromophenyl)-1H-pyrrol-3-yl](phenyl)methanol
Overview
Description
Scientific Research Applications
Synthesis Techniques and Structural Analysis
- One-pot synthesis techniques have been developed for related pyrrole derivatives. For instance, an efficient one-pot procedure for synthesizing 4-(tert-butyl)-1H-pyrrol-3-ylmethanone is described, demonstrating the economic feasibility of synthesizing pyrrole derivatives (R. Kaur & Kapil Kumar, 2018).
- Crystal structure analysis is significant in the study of pyrrole derivatives. For example, the crystal structure of a similar compound, 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one, has been analyzed using X-ray diffraction, revealing planar pyrrole rings (Wang Qia, 2014).
Chemical Properties and Reactivity
- The chemical reactivity of pyrrole derivatives is a focus of several studies. A detailed computational analysis of the molecular structure and chemical reactivity of pyrrole derivatives using Density Functional Theory helps understand their potential in organic photovoltaics and organic light-emitting devices (Nora-Aydeé Sánchez-Bojorge et al., 2009).
- Electrophilic substitution reactions, such as nitration and bromination, of pyrrole derivatives have been studied to understand their reactivity patterns, which align with theoretical predictions from computational chemistry models (Agustin Daroca et al., 1984).
Potential Biological and Photonic Applications
- Pyrrole derivatives have shown potential in the field of biology and medicine. For instance, certain pyrrole-based compounds have exhibited antimicrobial activity, as demonstrated in a study on pyrazoline derivatives (Satyender Kumar et al., 2012).
- In the realm of photonics, pyrrole derivatives are being explored for their use in organic photovoltaics and organic light-emitting diodes, as their molecular structures offer desirable characteristics for these applications (Nora-Aydeé Sánchez-Bojorge et al., 2009).
properties
IUPAC Name |
[4-(4-bromophenyl)-1H-pyrrol-3-yl]-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c18-14-8-6-12(7-9-14)15-10-19-11-16(15)17(20)13-4-2-1-3-5-13/h1-11,17,19-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIRDFULJUAZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CNC=C2C3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-bromophenyl)-1H-pyrrol-3-yl](phenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-4-{[4-(trifluoromethoxy)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B3035682.png)
![2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B3035683.png)
![1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3035687.png)
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanenitrile](/img/structure/B3035689.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,N',N'-tetramethylpropanediamide](/img/structure/B3035690.png)
![4-(acetylamino)phenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate](/img/structure/B3035692.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B3035694.png)
![4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanoic acid](/img/structure/B3035695.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-2-(2-pyridinyl)acetamide](/img/structure/B3035698.png)
![7-(Trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B3035700.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide](/img/structure/B3035702.png)